molecular formula C12H11F3O B172998 4-(3,4,5-Trifluorophenyl)cyclohexan-1-one CAS No. 160148-05-0

4-(3,4,5-Trifluorophenyl)cyclohexan-1-one

Cat. No. B172998
Key on ui cas rn: 160148-05-0
M. Wt: 228.21 g/mol
InChI Key: OTWYGOFXXZVJAK-UHFFFAOYSA-N
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Patent
US05382379

Procedure details

A suspension of triethyl phosphonoacetate (21.8 g) in THF (50 ml) was stirred in a nitrogen gas stream, followed by adding potassium-t-butoxide (11.8 g) little by little at room temperature, stirring the reaction solution at room temperature for one hour, dropwise adding a solution of 4-(3',4',5'-trifluorophenyl)cyclohexanone (20 g) in THF (50 ml), stirring at room temperature for 2 hours, adding to water (100 ml), extracting with ethyl acetate (100 ml), washing the organic layer with water, drying over anhydrous MgSO4 and concentrating the solvent under reduced pressure, to obtain 4-(3',4',5'-trifluorophenyl))ethoxycarbonylmethylenecyclohexane (18.3 g).
[Compound]
Name
triethyl phosphonoacetate
Quantity
21.8 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
11.8 g
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2](C)([O-:4])C.[K+].FC1C=[C:10]([CH:16]2[CH2:21][CH2:20][C:19](=O)[CH2:18][CH2:17]2)[CH:11]=C(F)C=1F.[OH2:23]>C1COCC1>[CH2:2]([O:4][C:11]([CH:10]=[C:16]1[CH2:17][CH2:18][CH2:19][CH2:20][CH2:21]1)=[O:23])[CH3:1] |f:0.1|

Inputs

Step One
Name
triethyl phosphonoacetate
Quantity
21.8 g
Type
reactant
Smiles
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
11.8 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Three
Name
Quantity
20 g
Type
reactant
Smiles
FC=1C=C(C=C(C1F)F)C1CCC(CC1)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
was stirred in a nitrogen gas stream
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring the reaction solution at room temperature for one hour
Duration
1 h
STIRRING
Type
STIRRING
Details
stirring at room temperature for 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
extracting with ethyl acetate (100 ml)
WASH
Type
WASH
Details
washing the organic layer with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying over anhydrous MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrating the solvent under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C=C1CCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 18.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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